

Application Notes and Protocols for Fmoc-Gly-NH-CH2-O-CH2-Cbz

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Compound of Interest

Compound Name: Fmoc-Gly-NH-CH2-O-CH2-Cbz

Cat. No.: B12287272

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Introduction

Fmoc-Gly-NH-CH2-O-CH2-Cbz is a specialized amino acid derivative and linker molecule commonly employed in peptide synthesis and the development of complex biomolecules. Its structure incorporates the acid-stable but base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus and a benzyloxycarbonyl (Cbz) group, providing orthogonal protection that is valuable in multi-step synthetic strategies. This document provides detailed protocols and handling instructions for the effective use of this reagent in research and development settings, with a focus on its application as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Storage

Proper storage and handling are critical to maintain the integrity and reactivity of **Fmoc-Gly-NH-CH2-O-CH2-Cbz**.



Property	Value
Molecular Formula	C27H26N2O6
Molecular Weight	474.51 g/mol
Appearance	White to off-white solid
Purity (Typical)	≥95%
Storage (Solid)	4°C, sealed from moisture.
Storage (In solution)	-20°C for up to 1 month; -80°C for up to 6 months. Avoid freeze-thaw cycles.
Solubility	Soluble in common organic solvents like DMF, NMP, and DMSO.

Experimental Protocols General Handling and Preparation of Stock Solutions

Caution: For research use only. Not for medical applications. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

Protocol for Preparing a Stock Solution:

- Equilibrate the vial of Fmoc-Gly-NH-CH2-O-CH2-Cbz to room temperature before opening to prevent moisture condensation.
- Under an inert atmosphere (e.g., nitrogen or argon), add the desired volume of an appropriate solvent (e.g., DMF or NMP) to the vial to achieve the target concentration.
- Vortex or sonicate briefly to ensure complete dissolution.
- If not for immediate use, aliquot the solution into smaller volumes to minimize freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C.



Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of **Fmoc-Gly-NH-CH2-O-CH2-Cbz** onto a resinbound peptide chain.

Materials:

- Resin with N-terminal deprotected peptide
- Fmoc-Gly-NH-CH2-O-CH2-Cbz
- Coupling reagents: HATU (or HBTU/HOBt) and DIPEA (or NMM)
- Solvents: DMF, DCM
- Fmoc deprotection solution: 20% piperidine in DMF
- · Washing solvents: DMF, IPA

Protocol:

- Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 5-10 minutes at room temperature.
 - Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) and IPA (2-3 times) to remove residual piperidine.
- Amino Acid Activation:



- In a separate vial, dissolve Fmoc-Gly-NH-CH2-O-CH2-Cbz (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
- Allow the activation to proceed for 5-10 minutes.
- Coupling:
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate the reaction mixture for 2-4 hours at room temperature.
 - Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue the reaction or perform a double coupling.
- Washing:
 - Drain the coupling solution.
 - Wash the resin with DMF (5-7 times) and DCM (2-3 times).
- Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

Cleavage of Protecting Groups

The orthogonal protecting groups (Fmoc and Cbz) can be selectively removed.

Fmoc Group Removal:

- Reagent: 20% piperidine in DMF.
- Procedure: Treat the peptide-resin with the reagent for 15-20 minutes at room temperature.

Cbz Group Removal:

Reagent: Catalytic hydrogenation (e.g., H2, Pd/C) or strong acid (e.g., HBr in acetic acid).
 Hydrogenolysis is a milder method.

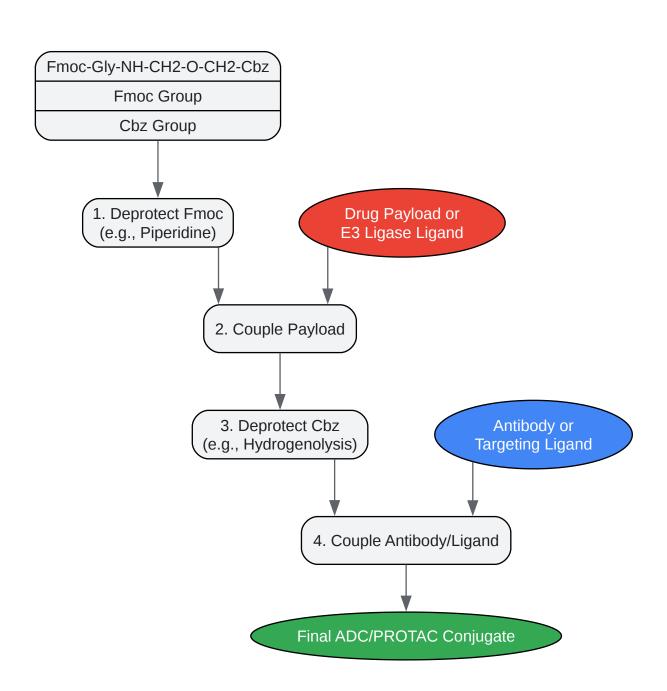


- Procedure (Hydrogenolysis):
 - Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).
 - Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).
 - Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
 - Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
 - Upon completion, filter the reaction mixture through Celite to remove the catalyst.
 - Evaporate the solvent to obtain the deprotected product.

Application Workflows Solid-Phase Peptide Synthesis (SPPS) Workflow







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